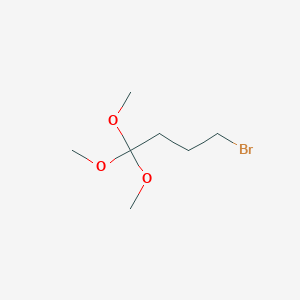

4-Bromo-1,1,1-trimethoxybutane

Description

Contextualization within Organobromine Chemistry

Organobromine compounds, characterized by a carbon-bromine bond, are a significant class of molecules in organic chemistry. chemicalbull.com The carbon atom attached to the bromine is electrophilic, rendering alkyl bromides effective alkylating agents. wikipedia.org The reactivity of organobromine compounds is intermediate between that of organochlorine and organoiodine compounds, offering a balance of reactivity and cost for many applications. wikipedia.org

The carbon-bromine bond strength is a key determinant of its reactivity. The bond dissociation energies for carbon-halogen bonds are approximately 72.1 kcal/mol for bromine, compared to 83.7 kcal/mol for chlorine and 57.6 kcal/mol for iodine. wikipedia.org This moderate bond strength allows for a variety of reactions, including nucleophilic substitutions, where the bromine atom is replaced by another functional group. smolecule.comwikipedia.org This reactivity is fundamental to the utility of 4-Bromo-1,1,1-trimethoxybutane in synthetic pathways.

Organobromine compounds are synthesized through several methods, such as the addition of bromine to alkenes or the free-radical substitution of carbonyl-containing substrates. wikipedia.org Their applications are widespread, ranging from intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in the production of flame retardants. chemicalbull.com

Role of Orthoesters in Synthetic Methodologies

Orthoesters, with their three geminal alkoxy groups on a central carbon, are versatile precursors in synthetic methodologies. researchgate.net They serve various functions, including as protecting groups for carboxylic acids, dehydrating agents, and alkylating agents. rsc.orgresearchgate.net The orthoester group is stable under basic and nucleophilic conditions but hydrolyzes to the corresponding ester in an acidic aqueous medium. researchgate.netnih.gov This controlled reactivity is a cornerstone of its utility in multi-step syntheses.

The orthoester functionality in this compound effectively masks a carboxylic acid group. This protection allows chemists to perform reactions at the bromine-bearing end of the molecule without interference from the acidic proton of a carboxyl group. researchgate.net Following the desired transformations, the orthoester can be readily hydrolyzed to reveal the carboxylic acid.

Recent research has highlighted the diverse applications of orthoesters in various organic reactions. They are employed in the synthesis of heterocycles, the formation of carbon-carbon bonds, and even in the production of bio-renewable fuel additives. researchgate.netsemanticscholar.org For instance, trimethyl orthoformate (TMOF) has been used as a formylating agent for indoles and in the etherification of furfuryl alcohol. researchgate.net This broad utility underscores the importance of the orthoester moiety in modern organic synthesis.

In a specific application, this compound has been used in polymer chemistry. It has served as a terminator in living polymerization processes, reacting with polystyryl anions to create polymers with carboxyl end groups. acs.orgunl.eduacs.org This demonstrates the compound's ability to introduce a protected carboxylic acid functionality onto a polymer chain, which can then be deprotected for further modifications.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H15BrO3 |

| Molecular Weight | 227.1 g/mol |

| Boiling Point | 70 °C at 0.7 mmHg |

| Density | 1.309 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 |

| Flash Point | 163 °F |

| CAS Number | 55444-67-2 |

Data sourced from references chemicalbook.comguidechem.comchemspider.comalfa-chemistry.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1,1-trimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLJMYITBNHQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCBr)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409285 | |

| Record name | 4-Bromo-1,1,1-trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55444-67-2 | |

| Record name | 4-Bromo-1,1,1-trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl 4-bromoorthobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Precursors for 4 Bromo 1,1,1 Trimethoxybutane

Established Synthetic Pathways to 4-Bromo-1,1,1-trimethoxybutane

The most well-documented and reliable method for the synthesis of this compound proceeds through the formation of an orthoester from a brominated precursor. This approach ensures the selective introduction of the desired functional groups and avoids potential side reactions that might occur if the halogenation were to be performed on a molecule already containing the orthoester moiety.

Precursor Compound Derivatization

The choice of precursor is critical for an efficient synthesis. A common and practical starting material is γ-butyrolactone, which can be readily converted into various useful four-carbon building blocks.

One key precursor is 4-bromobutanenitrile . This can be synthesized from other derivatives of butanoic acid. Another important precursor, 4-bromobutyric acid , can be prepared from γ-butyrolactone through a ring-opening reaction with hydrogen bromide. chemicalbook.com This reaction is typically carried out by treating γ-butyrolactone with an aqueous solution of hydrobromic acid and sulfuric acid under reflux. chemicalbook.com

The resulting 4-bromobutyric acid can be further derivatized to 4-bromobutyryl chloride by reacting it with a halogenating agent such as thionyl chloride. chemicalbook.com This acyl chloride is a highly reactive intermediate that can be used in subsequent transformations.

A pivotal and direct precursor for the final product is 4-bromobutanenitrile . This compound serves as the starting material for the Pinner reaction to form the desired orthoester. orgsyn.org

Table 1: Key Precursors and Their Derivatization

| Starting Material | Reagents | Product | Reference |

| γ-Butyrolactone | HBr, H₂SO₄ | 4-Bromobutyric acid | chemicalbook.com |

| 4-Bromobutyric acid | SOCl₂ | 4-Bromobutyryl chloride | chemicalbook.com |

| 4-Bromobutyric acid derivative | - | 4-Bromobutanenitrile | orgsyn.org |

Methodologies for Halogenation and Orthoester Formation

The core of the synthesis lies in the strategic combination of halogenation and orthoester formation. The most efficient pathway involves the formation of the orthoester from a pre-halogenated substrate.

Orthoester Formation via the Pinner Reaction:

The Pinner reaction is a classic and effective method for converting nitriles into orthoesters. wikipedia.org In the synthesis of this compound, this reaction is applied to 4-bromobutanenitrile. orgsyn.org

The process involves two main stages:

Formation of the Imidate Hydrochloride (Pinner Salt): 4-bromobutanenitrile is reacted with methanol (B129727) in the presence of anhydrous hydrogen chloride. This acid-catalyzed addition of the alcohol to the nitrile forms methyl 4-bromo-l-butanimidate hydrochloride. orgsyn.org The reaction is typically carried out at low temperatures (e.g., -5°C) in a dry, inert solvent like diethyl ether. orgsyn.org

Alcoholysis of the Pinner Salt: The isolated imidate hydrochloride is then treated with an excess of dry methanol. This step results in the alcoholysis of the imidate, leading to the formation of this compound and ammonium (B1175870) chloride as a byproduct. orgsyn.org This reaction is generally stirred at room temperature for an extended period (e.g., 48 hours) in a non-polar solvent such as hexane (B92381). orgsyn.org

Table 2: Pinner Reaction for the Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Byproduct | Reference |

| 1 | 4-Bromobutanenitrile, Methanol | Anhydrous HCl, Dry diethyl ether, -5°C | Methyl 4-bromo-l-butanimidate hydrochloride | - | orgsyn.org |

| 2 | Methyl 4-bromo-l-butanimidate hydrochloride, Methanol | Dry hexane, Room temperature, 48h | This compound | Ammonium chloride | orgsyn.org |

Purification and Handling Considerations in Synthesis

The successful isolation of pure this compound requires careful purification and handling procedures, owing to the nature of the compound and the byproducts of the synthesis.

Purification:

Following the alcoholysis of the Pinner salt, the primary solid byproduct is ammonium chloride, which can be removed by suction filtration. orgsyn.org The filtrate, containing the desired orthoester, is then typically concentrated under reduced pressure.

Further purification can be achieved by distillation under reduced pressure (vacuum distillation). This is a standard method for purifying liquid organic compounds, especially those with relatively high boiling points or those that may be sensitive to higher temperatures. For instance, bridged bromo-orthoesters have been purified using flash chromatography on silica (B1680970) gel that has been neutralized with triethylamine (B128534) to prevent decomposition of the acid-labile orthoester. researchgate.net

Handling:

Moisture Sensitivity: Orthoesters are susceptible to hydrolysis in the presence of acid and water, which would lead to the formation of the corresponding ester and alcohol. researchgate.net Therefore, all reactions and handling should be conducted under anhydrous (dry) conditions. Glassware should be thoroughly dried, and anhydrous solvents should be used. orgsyn.org The use of an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent atmospheric moisture from entering the reaction vessel. orgsyn.org

Halogenated Compounds: As with other bromoalkanes, appropriate safety precautions should be taken. This includes working in a well-ventilated fume hood and wearing personal protective equipment such as gloves and safety glasses. fishersci.comfishersci.co.uk

Storage: Due to its potential sensitivity to moisture and acid, this compound should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere can further prolong its shelf life.

Reactivity and Mechanistic Investigations of 4 Bromo 1,1,1 Trimethoxybutane

Nucleophilic Substitution Reactions Mediated by 4-Bromo-1,1,1-trimethoxybutane

The carbon-bromine bond in this compound is polarized, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of primary alkyl halides and is fundamental to the synthetic utility of this compound.

Nucleophilic substitution reactions involving this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the bromide leaving group. chemguide.co.uk The primary nature of the alkyl bromide favors this pathway, as steric hindrance around the reaction center is minimal. youtube.com

The general scheme for the SN2 reaction of this compound can be represented as follows:

Nu:⁻ + Br-(CH₂)₃-C(OCH₃)₃ → Nu-(CH₂)₃-C(OCH₃)₃ + Br⁻

Where Nu:⁻ represents a generic nucleophile.

Common nucleophiles that can be employed in SN2 reactions with this compound include:

Cyanide ions (e.g., from KCN): This reaction is a valuable method for carbon chain extension, yielding a nitrile. The reaction is typically carried out by heating the haloalkane with a solution of sodium or potassium cyanide in ethanol (B145695) under reflux. chemguide.co.uk

Hydroxide ions (e.g., from NaOH): This leads to the formation of the corresponding alcohol, 4,4,4-trimethoxybutan-1-ol.

Alkoxide ions (e.g., from NaOR): This results in the synthesis of ethers.

Ammonia (NH₃): This reaction produces the corresponding primary amine.

The mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. This leads to an inversion of configuration at the carbon center, although for this achiral molecule, this stereochemical outcome is not observable. The reaction proceeds through a trigonal bipyramidal transition state where both the incoming nucleophile and the departing bromide are partially bonded to the carbon atom.

The rate of the SN2 reaction is dependent on the concentration of both the this compound (the substrate) and the nucleophile. The reaction follows second-order kinetics, as described by the rate law:

Rate = k[Br-(CH₂)₃-C(OCH₃)₃][Nu:⁻]

The electrophilicity of the carbon atom attached to the bromine is a key factor influencing the reaction rate. While the orthoester group is relatively distant from the reaction center, its electron-withdrawing inductive effect is expected to be minimal. The primary factor determining the electrophilicity is the polarization of the C-Br bond.

The kinetics of SN2 reactions are also influenced by several other factors:

The nature of the nucleophile: Stronger nucleophiles lead to faster reaction rates.

The solvent: Polar aprotic solvents (e.g., acetone, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the latter.

The temperature: Higher temperatures generally increase the reaction rate.

A hypothetical comparison of relative reaction rates for the SN2 reaction of this compound with different nucleophiles is presented in the table below, based on general principles of nucleophilicity.

| Nucleophile | Relative Rate (Hypothetical) | Product |

| CN⁻ | High | 5,5,5-trimethoxypentanenitrile |

| I⁻ | High | 1,1,1-trimethoxy-4-iodobutane |

| OH⁻ | Moderate | 4,4,4-trimethoxybutan-1-ol |

| NH₃ | Low | 4,4,4-trimethoxybutan-1-amine |

Orthoester Hydrolysis and Functional Group Interconversions

The orthoester group in this compound is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This reaction is a useful functional group interconversion, transforming the orthoester into a carboxylic acid ester and subsequently a carboxylic acid.

The acid-catalyzed hydrolysis of the orthoester proceeds in a stepwise manner. The reaction is initiated by protonation of one of the oxygen atoms of the orthoester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This is followed by the elimination of a molecule of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by a water molecule on the carbocation, followed by deprotonation, leads to the formation of a hemiacetal ester. Further protonation and elimination of a second molecule of methanol, followed by attack of water and deprotonation, yields the carboxylic acid ester, methyl 4-bromobutanoate. This ester can then undergo further hydrolysis under the acidic conditions to yield 4-bromobutanoic acid and methanol.

Br-(CH₂)₃-C(OCH₃)₃ + H₂O --(H⁺)--> Br-(CH₂)₃-COOCH₃ + 2 CH₃OH

Br-(CH₂)₃-COOCH₃ + H₂O --(H⁺)--> Br-(CH₂)₃-COOH + CH₃OH

The rate of hydrolysis is dependent on the concentration of the acid catalyst. The mechanism is generally considered to be A-1, where the rate-determining step is the unimolecular decomposition of the protonated substrate. osti.gov

Side Reactions and Byproduct Formation in Complex Reaction Systems

In more complex reaction systems, particularly those involving the formation of organometallic reagents such as Grignard reagents, this compound can participate in several side reactions, leading to the formation of unwanted byproducts.

One of the most common applications of alkyl bromides is in the formation of Grignard reagents by reaction with magnesium metal. mnstate.edu In the case of this compound, the intended reaction is:

Br-(CH₂)₃-C(OCH₃)₃ + Mg → BrMg-(CH₂)₃-C(OCH₃)₃

However, a significant side reaction that can occur is the Wurtz coupling reaction, where the formed Grignard reagent reacts with the starting alkyl bromide. researchgate.netalfa-chemistry.com

BrMg-(CH₂)₃-C(OCH₃)₃ + Br-(CH₂)₃-C(OCH₃)₃ → (CH₃O)₃C-(CH₂)₆-C(OCH₃)₃ + MgBr₂

This results in the formation of a dimeric byproduct, 1,1,1,8,8,8-hexamethoxyooctane. This side reaction reduces the yield of the desired Grignard reagent and complicates the purification of the final product. researchgate.net

Another potential side reaction, though less common for primary alkyl bromides, is elimination. Under strongly basic conditions and at elevated temperatures, dehydrobromination could theoretically occur, but the structure of this compound does not favor this pathway.

Intramolecular cyclization is also a possibility, although less likely given the formation of a four-membered ring is generally not favored. Under certain conditions, the carbanionic center of the Grignard reagent could potentially attack one of the methoxy (B1213986) groups, but this is not a commonly reported reaction pathway.

Several strategies can be employed to minimize the formation of the Wurtz coupling byproduct during the preparation of the Grignard reagent from this compound:

Slow Addition: Adding the solution of this compound slowly to the magnesium turnings helps to maintain a low concentration of the alkyl bromide in the reaction mixture. This minimizes the chance of it reacting with the newly formed Grignard reagent. alfa-chemistry.comreddit.com

Temperature Control: Grignard reagent formation is an exothermic process. Maintaining a moderate temperature is crucial. While initiation may require some heating, the reaction should be cooled if it becomes too vigorous to prevent side reactions. alfa-chemistry.com

Use of Activators: Activating the magnesium surface, for example with a small crystal of iodine or 1,2-dibromoethane, can help to initiate the reaction at a lower temperature, reducing the likelihood of side reactions that may be favored at higher temperatures. reddit.com

Solvent Choice: The choice of solvent can influence the stability and reactivity of the Grignard reagent. Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are standard solvents for Grignard reagent preparation. reddit.com

Continuous Flow Synthesis: Modern continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, which has been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling. researchgate.net

By carefully controlling the reaction conditions, the formation of byproducts can be minimized, leading to a higher yield and purity of the desired organometallic intermediate and subsequent products.

Applications of 4 Bromo 1,1,1 Trimethoxybutane in Polymer Chemistry and Advanced Materials

End-Functionalization in Anionic Polymerization

Living anionic polymerization is characterized by the absence of chain transfer and termination reactions, resulting in polymers with well-defined molecular weights and narrow molecular weight distributions. The living nature of the propagating chain ends, which are typically carbanionic, allows for their quantitative reaction with various electrophilic reagents to introduce specific functional groups at the polymer terminus. This process, known as end-capping or end-functionalization, is a cornerstone of modern polymer synthesis.

The choice of the end-capping agent is crucial and is dictated by the desired terminal functionality. For the introduction of a carboxylic acid group, direct reaction with reagents like carbon dioxide can be employed. However, this method can sometimes be complicated by side reactions, such as the formation of dimeric ketones. An alternative and often more controlled approach involves the use of a terminating agent with a protected functional group. 4-Bromo-1,1,1-trimethoxybutane serves this purpose, with the trimethoxybutane moiety acting as a stable orthoester, a protected form of a carboxylic acid.

The synthesis of polymers with a terminal carboxylic acid group using this compound is a two-step process. The first step involves the end-capping of a living polymer chain with this reagent. The living polymer, denoted as P-M⁺ (where P is the polymer chain and M⁺ is the counter-ion, typically Li⁺, Na⁺, or K⁺), possesses a nucleophilic carbanionic chain end. This carbanion readily attacks the electrophilic carbon atom attached to the bromine in this compound via a nucleophilic substitution reaction. This results in the formation of a covalent bond between the polymer chain and the functionalizing agent, with the elimination of a metal bromide salt.

The resulting polymer is end-capped with a trimethoxybutane orthoester group. The orthoester is stable under the basic conditions of anionic polymerization but can be readily hydrolyzed in a subsequent step under acidic conditions. This hydrolysis step quantitatively converts the orthoester to a carboxylic acid group, yielding the desired carboxyl-end-capped polymer.

Table 1: Reaction Parameters for the Synthesis of Carboxyl-End-Capped Polystyrene

| Entry | Monomer | Initiator | Living Polymer Mn ( g/mol ) | Terminating Agent | Molar Ratio (Terminating Agent/Living Ends) | Resulting End-Group |

|---|---|---|---|---|---|---|

| 1 | Styrene | n-Butyllithium | 10,000 | This compound | 1.2 | Trimethoxybutane Orthoester |

| 2 | Isoprene | sec-Butyllithium | 15,000 | This compound | 1.2 | Trimethoxybutane Orthoester |

The mechanism of the chain-end functionalization reaction between a living anionic polymer and this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The highly reactive carbanion at the living polymer chain end acts as a potent nucleophile. It attacks the primary carbon atom bonded to the bromine atom, which is the electrophilic center. The reaction proceeds through a backside attack, leading to an inversion of the stereochemical configuration if the carbon were chiral.

The efficiency of this end-capping reaction is generally high, provided that the polymerization is conducted under stringent conditions to maintain the "living" nature of the polymer chains. The presence of impurities that can protonate the carbanion will reduce the yield of the end-functionalized polymer. The reaction is typically fast and is driven to completion by the formation of a stable metal bromide salt.

Role in the Synthesis of Complex Macromolecular Architectures

End-functionalized polymers are valuable building blocks for the synthesis of more complex macromolecular architectures. The terminal functional group can be used as a reactive site for chain extension, grafting, or cyclization reactions. The carboxyl group, introduced via this compound, is particularly versatile and can participate in a wide range of chemical transformations, including esterification, amidation, and reactions with isocyanates.

Telechelic polymers are macromolecules that possess reactive functional groups at both chain ends. These materials are of significant interest as prepolymers for the synthesis of block copolymers, polyurethanes, and polymer networks. The synthesis of telechelic polymers can be achieved through various strategies in anionic polymerization.

One common method involves the use of a bifunctional initiator, which initiates the polymerization of a monomer in two directions simultaneously. This results in a polymer chain with two living ends. Subsequent termination of this "living" telechelic polymer with an excess of a monofunctional terminating agent, such as this compound, yields a polymer with the same functional group at both ends. In this case, the product would be an α,ω-bis(trimethoxybutane orthoester) telechelic polymer, which can then be hydrolyzed to the corresponding α,ω-dicarboxylic acid telechelic polymer.

Table 2: Synthesis of α,ω-Dicarboxyl Telechelic Polybutadiene

| Step | Reagent/Process | Purpose | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Naphthalene/Sodium | Formation of bifunctional initiator | Sodium naphthalenide |

| 2 | Butadiene Monomer Addition | Bidirectional polymerization | α,ω-Disodio-polybutadienyl |

| 3 | Termination with this compound | End-capping of both living ends | α,ω-Bis(trimethoxybutane orthoester) Polybutadiene |

Cyclic polymers exhibit unique physical and chemical properties compared to their linear counterparts due to the absence of chain ends. These properties include a more compact structure, lower viscosity, and different thermal characteristics. The synthesis of cyclic polymers often relies on the intramolecular cyclization of a linear precursor with reactive end groups.

A polymer functionalized at one end with a trimethoxybutane orthoester group (after reaction with this compound) can be further functionalized at the other end to create a heterotelechelic polymer. For instance, if the polymerization is initiated with a protected hydroxyl-functionalized initiator, the resulting linear polymer would have a protected hydroxyl group at the α-terminus and a trimethoxybutane orthoester group at the ω-terminus. After deprotection, the resulting α-hydroxyl-ω-carboxylic acid telechelic polymer can undergo an intramolecular esterification reaction under high dilution conditions to favor cyclization over intermolecular polymerization. This "end-to-end" coupling results in the formation of a cyclic polyester.

Advanced Spectroscopic and Chromatographic Characterization of Reaction Products Involving 4 Bromo 1,1,1 Trimethoxybutane

Mass Spectrometry for Structural Elucidation and Byproduct Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight of reaction products and identifying byproducts. Its high sensitivity allows for the detection of even trace-level impurities within a reaction mixture, providing crucial insights into reaction mechanisms and selectivity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of small organic molecules and larger oligomeric or polymeric species that can be derived from 4-Bromo-1,1,1-trimethoxybutane. nih.gov In a typical application, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating a soft ionization process that minimizes fragmentation and predominantly produces singly charged molecular ions. dntb.gov.ua

For instance, in a nucleophilic substitution reaction where the bromide in this compound is replaced by a functional group (e.g., an azide), MALDI-TOF MS can be used to verify the successful conversion. The spectrum would be expected to show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the protonated product molecule. Concurrently, the absence or diminished intensity of the peak corresponding to the starting material would indicate a high reaction yield. This technique is also adept at identifying potential side products, such as the elimination product (1,1,1-trimethoxybut-3-ene), which would appear at a distinct m/z value.

| Compound | Structure | Chemical Formula | Expected m/z ([M+H]⁺) | Role |

|---|---|---|---|---|

| This compound | Br(CH₂)₃C(OCH₃)₃ | C₇H₁₅BrO₃ | 227.02 / 229.02 | Reactant |

| 4-Azido-1,1,1-trimethoxybutane | N₃(CH₂)₃C(OCH₃)₃ | C₇H₁₅N₃O₃ | 190.11 | Product |

| 1,1,1-Trimethoxybut-3-ene | CH₂=CHCH₂C(OCH₃)₃ | C₇H₁₄O₃ | 147.09 | Byproduct |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and conformation. researchgate.net

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to monitor the progress of a reaction involving this compound. beilstein-journals.org By acquiring spectra of the reaction mixture at different time points, one can observe the disappearance of signals corresponding to the reactant and the simultaneous appearance and growth of signals corresponding to the product.

In the ¹H NMR spectrum of the starting material, characteristic signals would include a triplet for the methylene (B1212753) group adjacent to the bromine atom (–CH₂Br) at approximately 3.4 ppm and a singlet for the three equivalent methoxy (B1213986) groups (–OCH₃) around 3.2 ppm. In a substitution reaction, the signal for the –CH₂Br protons would shift significantly, reflecting the change in the electronic environment. For example, if bromine is replaced by a less electronegative group, this signal would shift upfield (to a lower ppm value). Similarly, in the ¹³C NMR spectrum, the carbon attached to the bromine (C-Br) at around 34 ppm would experience a noticeable shift upon substitution. rsc.org

| Compound | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| This compound | C(OCH₃)₃ | 3.2 (s, 9H) | 51.0 (3C) |

| -CH₂-C(O)₃ | 1.9 (t, 2H) | 38.0 | |

| -CH₂- | 2.1 (m, 2H) | 28.0 | |

| -CH₂Br | 3.4 (t, 2H) | 34.0 | |

| 4-Azido-1,1,1-trimethoxybutane (Product) | C(OCH₃)₃ | 3.2 (s, 9H) | 51.0 (3C) |

| -CH₂-C(O)₃ | 1.8 (t, 2H) | 38.5 | |

| -CH₂- | 1.7 (m, 2H) | 24.0 | |

| -CH₂N₃ | 3.3 (t, 2H) | 52.0 |

When a molecular structure is complex or when 1D spectra exhibit significant signal overlap, two-dimensional (2D) NMR techniques are employed for unambiguous assignment. huji.ac.ilnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons on adjacent carbons. For a derivative of this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent methylene groups in the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. huji.ac.il It is invaluable for assigning carbon signals by linking them to their known proton counterparts.

Chromatographic Techniques for Product Separation and Purity Assessment

Chromatography is essential for separating the desired product from unreacted starting materials, reagents, and byproducts, as well as for assessing the purity of the final compound.

The terminal bromide in this compound makes it a suitable initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In such a process, a polymer chain grows from the initiator, and the resulting macromolecule can be analyzed using Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). chromatographyonline.com

SEC separates molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller ones. This technique is not used for purification but rather for characterizing the molecular weight distribution of the synthesized polymer. Key parameters obtained from SEC analysis include the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A low PDI value (typically < 1.5) is indicative of a well-controlled polymerization, suggesting that the polymer chains are of similar length. nih.gov

| Sample ID | Elution Time (min) | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|

| Polymer-01 | 18.5 | 12,500 | 13,750 | 1.10 |

| Polymer-02 | 17.2 | 25,200 | 28,220 | 1.12 |

| Polymer-03 | 16.1 | 49,800 | 56,270 | 1.13 |

Thin-Layer Chromatography for Reaction Monitoring

Thin-Layer Chromatography is a fundamental chromatographic technique used to separate the components of a mixture. The separation is based on the differential partitioning of the mixture's components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). This technique is exceptionally well-suited for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products over time.

When monitoring a reaction involving this compound, small aliquots of the reaction mixture are periodically spotted onto a TLC plate alongside the starting material as a reference. The plate is then developed in a suitable solvent system. The relative polarity of the compounds determines their mobility on the TLC plate. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values.

The Rf value is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

By comparing the spots corresponding to the reaction mixture with the reference spot of this compound, a chemist can visually assess the consumption of the starting material and the formation of new products, which will appear as new spots with different Rf values.

The selection of an appropriate eluent (mobile phase) is crucial for achieving a clear separation of the reactant and product spots. The ideal solvent system should provide a significant difference in the Rf values of the starting material and the product(s), ideally with Rf values falling between 0.2 and 0.8 for clear visualization and accurate assessment.

For reactions of this compound, which is a moderately polar compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically employed. The polarity of the eluent is fine-tuned by adjusting the ratio of these solvents.

For less polar products: If the reaction product is significantly less polar than this compound, a solvent system with a lower proportion of the polar component would be suitable.

For more polar products: Conversely, if the product is more polar, a higher proportion of the polar solvent will be necessary to ensure adequate mobility of the product spot.

A systematic approach to developing a solvent system involves starting with a common mixture, such as 1:1 hexane/ethyl acetate, and then adjusting the ratio based on the initial separation results.

While specific experimental data for TLC monitoring of reactions involving this compound is not extensively documented in publicly available literature, we can illustrate the principles with hypothetical but chemically plausible scenarios.

Scenario 1: Nucleophilic Substitution with Sodium Azide (B81097)

Consider the reaction of this compound with sodium azide to form 4-azido-1,1,1-trimethoxybutane. The azide product is expected to be of slightly different polarity than the starting bromide.

A hypothetical TLC analysis to monitor this reaction might proceed as follows:

Spotting: A TLC plate would be spotted with the starting this compound, the reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.), and a co-spot (a mixture of the starting material and the reaction mixture).

Development: The plate would be developed in a solvent system, for instance, 4:1 Hexane/Ethyl Acetate.

Visualization: Since both the reactant and the expected product are not colored, visualization would be achieved using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapors.

Interpretation: As the reaction progresses, the intensity of the spot corresponding to this compound would decrease, while a new spot, corresponding to the 4-azido-1,1,1-trimethoxybutane product, would appear and intensify. The reaction would be deemed complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture.

The following interactive data table illustrates the expected Rf values in this hypothetical scenario.

| Compound | Solvent System (Hexane:Ethyl Acetate) | Hypothetical Rf Value | Visualization Method |

| This compound | 4:1 | 0.55 | UV, KMnO4 stain |

| 4-azido-1,1,1-trimethoxybutane | 4:1 | 0.45 | UV, KMnO4 stain |

Scenario 2: Williamson Ether Synthesis

In a reaction with sodium methoxide (B1231860) to form 4-methoxy-1,1,1-trimethoxybutane, a similar TLC monitoring approach would be employed. The resulting ether is likely to be less polar than the starting alkyl bromide.

The interactive data table below shows the anticipated Rf values for this reaction.

| Compound | Solvent System (Hexane:Ethyl Acetate) | Hypothetical Rf Value | Visualization Method |

| This compound | 7:3 | 0.40 | UV, Iodine vapor |

| 4-methoxy-1,1,1-trimethoxybutane | 7:3 | 0.60 | UV, Iodine vapor |

Computational Chemistry Approaches to 4 Bromo 1,1,1 Trimethoxybutane Systems

Density Functional Theory (DFT) for Spectroscopic Prediction and Validation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the spectroscopic properties of molecules with a favorable balance of accuracy and computational cost. By calculating the electron density of a system, DFT can determine various molecular properties, including those that govern spectroscopic outcomes.

For 4-Bromo-1,1,1-trimethoxybutane, DFT calculations are instrumental in predicting its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. semanticscholar.org This approach calculates the magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the choice of the functional and basis set. A common level of theory for such calculations is B3LYP with a basis set like 6-311+G(d,p). While specific DFT studies on this compound are not prevalent in the literature, the methodology has been successfully applied to a wide range of organic molecules, including bromoalkanes and acetals. For instance, studies on similar aliphatic compounds have shown that DFT can predict proton and carbon chemical shifts with a high degree of correlation to experimental values. researchgate.net

The following table illustrates a representative comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a simple bromoalkane, demonstrating the predictive power of this methodology.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| C1 | 33.4 | 34.1 | +0.7 |

| C2 | 35.8 | 36.5 | +0.7 |

| C3 | 27.9 | 28.5 | +0.6 |

| C4 | 21.5 | 22.0 | +0.5 |

| This is an illustrative table based on typical results for bromoalkanes and does not represent actual data for this compound. |

Similarly, DFT can be employed to calculate the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. By computing the second derivatives of the energy with respect to the atomic coordinates, a vibrational analysis can be performed, yielding the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental IR spectra. researchgate.net This predictive capability is crucial for assigning spectral features and confirming the structure of the molecule.

Molecular Modeling of Reaction Pathways and Intermediates

Beyond spectroscopy, computational chemistry provides a dynamic view of how molecules react. For this compound, which possesses a reactive carbon-bromine bond and an acetal functional group, molecular modeling can elucidate the mechanisms of its various potential transformations.

One of the fundamental reactions for bromoalkanes is nucleophilic substitution. libretexts.org Computational modeling can map out the potential energy surface for both Sₙ1 and Sₙ2 pathways. By locating the transition state structures and calculating their energies, the activation barriers for different nucleophiles can be determined, offering predictions about reaction rates and selectivity. For example, a computational study of the reaction with a nucleophile would involve optimizing the geometries of the reactants, the transition state, and the products to understand the energy profile of the reaction.

Another important reaction class for halo-acetals is intramolecular cyclization. nih.gov Computational studies can predict the feasibility and stereochemical outcome of such reactions by modeling the transition states for different cyclization pathways (e.g., 5-exo vs. 6-endo). The relative energies of these transition states can explain why one product is formed preferentially over another.

Furthermore, the reaction of the bromine-containing end of the molecule, such as in the formation of a Grignard reagent, can be modeled. masterorganicchemistry.comwikipedia.org Computational chemistry can investigate the mechanism of Grignard reagent formation and its subsequent reactions with electrophiles. The modeling can provide insights into the structure of the Grignard reagent and the transition states for its addition to carbonyl compounds, for example.

The data obtained from these molecular modeling studies are typically presented in terms of relative energies (in kcal/mol or kJ/mol), as illustrated in the hypothetical reaction profile table below for a nucleophilic substitution reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | The highest energy point along the reaction coordinate | +20.5 |

| Products | Substituted product + Bromide ion | -10.2 |

| This is a conceptual table illustrating the type of data generated from reaction pathway modeling and does not represent actual data for this compound. |

Through these computational approaches, a detailed and quantitative understanding of the chemical behavior of this compound can be achieved, guiding synthetic efforts and the development of new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-1,1,1-trimethoxybutane, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in polymer chemistry, living polystyryl anions react with this compound, where the bromine acts as a leaving group. Key conditions include anhydrous solvents (e.g., THF or DMF), controlled temperatures (room temperature to 80°C), and inert atmospheres to prevent side reactions. Post-reaction treatments (e.g., acid hydrolysis with 0.1 N HCl followed by neutralization with 0.2 N LiOH) are crucial for functional group transformation .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : SEC (Size Exclusion Chromatography) to assess molecular weight distribution (e.g., for polymer derivatives) and TLC/HPLC for small-molecule purity checks.

- Spectroscopy : ¹H/¹³C NMR to confirm the trimethoxy group environment (δ 3.2–3.5 ppm for methoxy protons) and IR to detect C-Br stretching (~500–600 cm⁻¹).

- Titration : Acid-base titration to quantify terminal carboxy groups in derived polymers (>95% efficiency reported) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for small molecules. For polymeric derivatives, precipitation in cold methanol followed by dialysis or repeated washings removes unreacted monomers. Recrystallization may apply if the compound forms stable crystals, though its trimethoxy groups often necessitate solvent optimization .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethoxy group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The trimethoxy group stabilizes transition states via steric hindrance and electron donation. For example, in Sharpless-type reactions, cyclic orthoester intermediates form when the compound reacts with diols in the presence of chlorotrimethylsilane. Computational modeling (DFT) can map charge distribution, while kinetic studies (e.g., varying substituents on the nucleophile) isolate steric vs. electronic contributions .

Q. What experimental approaches resolve contradictions in reported reaction yields or by-product profiles for derivatives of this compound?

- Methodological Answer :

- Condition Screening : Systematically vary catalysts (e.g., Cs₂CO₃ vs. NaI), solvents (polar aprotic vs. ethers), and temperatures to identify optimal parameters.

- By-Product Analysis : Use LC-MS or GC-MS to detect minor impurities. For example, incomplete substitution may yield residual bromide, detectable via ion chromatography.

- Cross-Validation : Compare results across multiple characterization tools (e.g., NMR coupling constants vs. X-ray crystallography for stereochemical confirmation) .

Q. How can the stability of this compound be optimized during long-term storage or under reactive conditions?

- Methodological Answer : Store the compound in amber vials under nitrogen at 0–6°C to prevent hydrolysis or photodegradation. For reactive applications (e.g., polymer synthesis), pre-dry solvents (molecular sieves) and avoid protic environments. Monitor degradation via periodic NMR or TLC checks .

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

- Methodological Answer : The bromine atom’s position and the electron-donating methoxy groups direct cyclization pathways. Isotopic labeling (e.g., ²H or ¹⁸O) and kinetic isotope effects (KIE) studies can track bond formation. For example, in forming cyclic orthoesters, intramolecular nucleophilic attack by a hydroxyl group on the electrophilic carbon adjacent to bromine is favored, as shown in Sharpless-inspired protocols .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to compare the reactivity of this compound with analogous halogenated compounds?

- Methodological Answer :

- Control Experiments : Use 1-bromobutane or 4-bromo-1-chlorobutane as analogs to isolate the trimethoxy group’s impact.

- Rate Measurements : Conduct pseudo-first-order kinetics under identical conditions (solvent, temperature) using UV-Vis or NMR to monitor bromide release.

- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots across multiple temperatures .

Q. What strategies mitigate side reactions (e.g., elimination or over-alkylation) when using this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired alkylation.

- Stepwise Quenching : Add reagents sequentially (e.g., LiOH after HCl in polymer functionalization) to control pH and reaction progression.

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.